![molecular formula C11H19NO2 B13581411 1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid](/img/structure/B13581411.png)
1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid
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Overview
Description
1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid is a compound characterized by the presence of a pyrrolidine ring attached to a cyclopentane carboxylic acid moiety.
Preparation Methods
The synthesis of 1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the formation of the desired product. Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical entities.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s presence contributes to the compound’s ability to bind to certain proteins or enzymes, influencing their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Cyclopentane carboxylic acid derivatives: These compounds have the cyclopentane carboxylic acid moiety and may show comparable chemical reactivity.
Pyrrolidinone derivatives: These compounds contain a pyrrolidinone ring and are known for their diverse biological activities
Biological Activity
1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid is a compound that has garnered attention due to its unique structural features, particularly the presence of a pyrrolidine ring linked to a cyclopentane carboxylic acid. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Structural Overview
The molecular formula of this compound is C9H15N with a molecular weight of approximately 197.27 g/mol. The compound's structure allows for various interactions with biological targets, which may influence enzymatic activity and cellular mechanisms.
The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes. The pyrrolidine ring enhances its binding affinity to various molecular targets, potentially leading to significant biological effects. Research indicates that compounds with similar structural features often exhibit comparable biological activities, including anti-inflammatory and analgesic properties.
Biological Activity and Applications
The following table summarizes the biological activities associated with this compound:
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of this compound:
- In vitro Studies : In vitro assays demonstrated that the compound exhibits significant enzyme inhibitory activity, suggesting its potential as a therapeutic agent in metabolic disorders.
- Animal Models : Animal studies indicated that administration of the compound resulted in reduced inflammatory markers, supporting its role as an anti-inflammatory agent.
- Molecular Docking Studies : Computational studies revealed that the compound has favorable binding interactions with target proteins, which could lead to further development as a drug candidate.
Comparative Analysis
The following table compares this compound with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Pyrrolidine Derivatives | Contains a pyrrolidine ring | Similar enzyme inhibition |
Cyclopentane Carboxylic Acid Derivatives | Includes cyclopentane carboxylic moiety | Comparable anti-inflammatory effects |
Pyrrolidinone Derivatives | Contains a pyrrolidinone ring | Diverse biological activities |
Properties
Molecular Formula |
C11H19NO2 |
---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
1-(pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H19NO2/c13-10(14)11(5-1-2-6-11)9-12-7-3-4-8-12/h1-9H2,(H,13,14) |
InChI Key |
CGHFMKTVZROYIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CN2CCCC2)C(=O)O |
Origin of Product |
United States |
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